Product packaging for Isofulminic acid(Cat. No.:CAS No. 506-85-4)

Isofulminic acid

Cat. No.: B1206104
CAS No.: 506-85-4
M. Wt: 43.025 g/mol
InChI Key: UXKUODQYLDZXDL-UHFFFAOYSA-N
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Description

Isofulminic acid is a fundamental, though highly reactive and elusive, chemical isomer with the formula HCNO. It is characterized by its distinctive structure, H–O–N+≡C–, which differentiates it from its more stable tautomer, fulminic acid (H–C≡N+–O–) . The isolation and definitive identification of this compound were significant achievements in physical organic chemistry, as it was not conclusively detected until 1988, highlighting its status as a molecule of key historical and theoretical interest . This compound provides critical research value in the study of chemical structures, tautomerism, and reactive intermediates. Researchers utilize this compound to investigate the behavior of high-energy molecules and the dynamics of isomerization processes . Its properties make it a subject of interest in fields such as spectroscopy, computational chemistry, and the exploration of reaction mechanisms. As a formal derivative of this compound, the broader class of compounds containing the RO–NC or >N–NC unit is also an active area of study in organic synthesis . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHNO B1206104 Isofulminic acid CAS No. 506-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

506-85-4

Molecular Formula

CHNO

Molecular Weight

43.025 g/mol

IUPAC Name

formonitrile oxide

InChI

InChI=1S/CHNO/c1-2-3/h1H

InChI Key

UXKUODQYLDZXDL-UHFFFAOYSA-N

SMILES

[C-]#[N+]O

Canonical SMILES

C#[N+][O-]

Synonyms

HONC acid
isofulminic acid

Origin of Product

United States

Advanced Theoretical and Computational Investigations of Isofulminic Acid

Electronic Structure Theory and Potential Energy Surfaces (PES) of the CHNO System

The potential energy surface of the CHNO system features several minima corresponding to stable isomers. harvard.eduresearchgate.net Of these, four are well-characterized: isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). harvard.eduvjs.ac.vn All four isomers possess singlet electronic ground states and planar or nearly planar equilibrium structures. harvard.edu Computational studies consistently identify a clear stability ordering: HNCO is the most stable isomer, followed by HOCN, HCNO, and finally HONC, which is the most energetic of the four. researchgate.net this compound is predicted to be the least stable of these isomers. vjs.ac.vn Specifically, high-level calculations place HONC approximately 84 kcal/mol higher in energy than isocyanic acid. harvard.eduvjs.ac.vnresearchgate.netnih.gov This significant energy difference underscores the challenges in experimentally isolating HONC and highlights the power of computational methods in studying such high-energy species.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to explore the CHNO potential energy surface, including the isomerization and fragmentation pathways. harvard.edu DFT studies have successfully predicted the relative stabilities of the four main isomers. For instance, calculations have shown that HOCN, HCNO, and HONC lie significantly higher in energy than the global minimum, HNCO. vjs.ac.vn One study reported relative energies of 25.03 kcal/mol for cyanic acid, 69.21 kcal/mol for fulminic acid, and 83.41 kcal/mol for this compound, all relative to isocyanic acid. vjs.ac.vn These DFT results are in good agreement with more computationally expensive high-level ab initio methods. vjs.ac.vn Furthermore, DFT has been used to investigate the interconversion between these isomers, identifying transition states and reaction barriers. harvard.eduvjs.ac.vn For example, research indicates that this compound can readily isomerize to the more stable cyanic acid (HOCN) under both thermal and photochemical conditions. harvard.edu

Interactive Data Table: Relative Energies of CHNO Isomers from DFT Calculations

Compound NameFormulaRelative Energy (kcal/mol)
Isocyanic acidHNCO0.00
Cyanic acidHOCN25.03
Fulminic acidHCNO69.21
This compoundHONC83.41

This table presents DFT-calculated energies relative to the most stable isomer, isocyanic acid. Data sourced from reference vjs.ac.vn.

Ab Initio Methods: Møller–Plesset Perturbation Theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Coupled Cluster (e.g., CCSD(T), CCSDT(Q))

High-level ab initio methods have been crucial for obtaining accurate energetics and structural parameters for this compound and its isomers. While early work utilized methods like second-order Møller–Plesset perturbation theory (MP2), the coupled-cluster (CC) family of methods has become the gold standard for this system. harvard.edursc.org

Specifically, the all-electron coupled-cluster singles and doubles with perturbative triples, CCSD(T), method combined with large correlation-consistent basis sets has provided benchmark data for the CHNO isomers. harvard.eduaip.org These calculations have refined the relative energies, predicting that HOCN, HCNO, and HONC are 24.5, 70.0, and 84.2 kcal/mol, respectively, above HNCO. harvard.eduaip.org The CCSD(T) method was also instrumental in predicting a significant barrier to linearity for HONC of 47.9 kcal/mol. harvard.edu The successful spectroscopic detection of this compound was directly supported by such high-level coupled-cluster calculations. vjs.ac.vnresearchgate.netnih.gov

The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), has also been employed to study the interrelationships and isomerization pathways between the CHNO isomers, providing insights into their electronic excited states and photochemical behavior. harvard.edu More advanced coupled-cluster methods that include higher-order excitations, such as full triples (CCSDT) and perturbative quadruples (CCSDT(Q)), have been used in highly accurate studies, particularly for the challenging electronic structure of fulminic acid (HCNO), further refining our understanding of the entire CHNO landscape. rsc.org

Focal Point Analysis (FPA) for High-Accuracy Energetics

To achieve thermochemical accuracy approaching 0.1 kcal/mol, the focal point analysis (FPA) methodology has been applied to the [H,N,C,O] isomer system. vjs.ac.vnaip.org FPA systematically converges towards the full configuration interaction (FCI) limit by combining results from a series of coupled-cluster calculations (e.g., CCSD, CCSD(T), CCSDT) with increasingly large correlation-consistent basis sets (e.g., cc-pVXZ, cc-pCVXZ). rsc.orgaip.org

This rigorous approach extrapolates to the complete basis set (CBS) limit and accounts for various smaller contributions, including core-valence electron correlation, spin-orbit coupling, and relativistic effects. rsc.orgaip.org An FPA study yielded highly accurate heats of formation for the isomers, with proposed values of ΔHf,0°(HNCO) = -27.6 kcal/mol, ΔHf,0°(HOCN) = -3.1 kcal/mol, ΔHf,0°(HCNO) = +40.9 kcal/mol, and ΔHf,0°(HONC) = +56.5 kcal/mol. aip.org The relative energies derived from these FPA results are in excellent agreement with other high-level CCSD(T) calculations. harvard.edu

Global Reaction Route Mapping (GRRM) Techniques for Isomerization Pathways

Understanding the complex network of isomerization reactions within the CHNO system requires a systematic exploration of the potential energy surface. Global Reaction Route Mapping (GRRM) is a powerful, automated strategy for finding all important reaction pathways, including isomerization and dissociation channels, from a given starting point. rsc.orgnih.govrsc.org

The GRRM strategy often employs methods like the Anharmonic Downward Distortion Following (ADDF) and the Artificial Force Induced Reaction (AFIR). rsc.org The ADDF method follows pathways downhill from a minimum on the PES to locate transition states and dissociation channels, making it ideal for finding A → X (isomerization) or A → X + Y (dissociation) type reactions. rsc.org The AFIR method, conversely, is designed to find associative pathways (A + B → X). rsc.org While direct application reports on HONC are limited, GRRM techniques have been successfully used to exhaustively explore the isomerization of related molecules like nitrile N-oxides to isocyanates, demonstrating the method's capability to elucidate complex reaction mechanisms relevant to the CHNO system. chemrxiv.org

Spectroscopic Parameter Prediction from Quantum Chemical Calculations

Quantum chemical calculations are not only vital for determining energetics but also for predicting spectroscopic parameters that are essential for experimental detection and characterization. nih.gov For a transient species like this compound, theoretical predictions of rotational constants, vibrational frequencies, and dipole moments are crucial for guiding laboratory searches. harvard.eduresearchgate.netnih.gov The excellent agreement between theoretically predicted and experimentally measured values for HONC ultimately confirmed its discovery. researchgate.netnih.gov

Rotational Constants and Centrifugal Distortion Constants

High-level ab initio calculations, particularly using the CCSD(T) method, have been employed to predict the rotational and centrifugal distortion constants of this compound and its isotopologues (DONC, HO¹⁵NC, H¹⁸ONC, HON¹³C). harvard.eduresearchgate.netnih.gov this compound is a nearly prolate symmetric top, and its calculated rotational constants (A, B, C) and quartic centrifugal distortion constants (e.g., DJ, DJK) provided the precise frequencies needed to search for its rotational transitions using Fourier transform microwave (FTM) spectroscopy. harvard.eduresearchgate.netaip.org The subsequent experimental detection of these transitions for the normal species and its isotopologues yielded rotational constants that were in very good agreement with the ab initio predictions, solidifying the identification of HONC. researchgate.netnih.gov

Interactive Data Table: Calculated Spectroscopic Constants for this compound (HONC)

ParameterUnitsCalculated Value (AE-CCSD(T)/cc-pCVQZ)
Rotational Constants
AMHz585147
BMHz10452.7
CMHz10271.7
Quartic Centrifugal Distortion Constants
DJkHz9.0
DJKMHz0.81
d1Hz-270
d2Hz-40
Dipole Moment
µaD3.48
µbD0.29
µtotalD3.49

This table displays theoretical spectroscopic constants for the ground vibrational state of HONC. The values were calculated at a high level of theory to guide and confirm experimental detection. Data adapted from Mladenović et al., J. Chem. Phys. 131, 174308 (2009).

Vibrational Frequencies and Infrared Intensities

Theoretical calculations have been indispensable for predicting the vibrational spectrum of this compound. harvard.edu High-level computational methods, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], have been employed to calculate its harmonic and anharmonic vibrational frequencies and infrared (IR) intensities. harvard.edu These theoretical predictions are crucial guides for experimental detection and characterization, particularly for a highly energetic isomer like HONC. harvard.edu

Calculations have identified the harmonic heavy-atom bending frequency (ω₅) and the harmonic torsional frequency (ω₆) of HONC as being among the lowest of the four stable CHNO isomers. harvard.edu The fundamental vibrational frequencies have been calculated to provide a useful guide for spectroscopic studies. harvard.edu

Table 1. Calculated Anharmonic Fundamental Vibrational Frequencies and Infrared Intensities of this compound (HONC). Data sourced from CCSD(T) calculations. harvard.edu
ModeSymmetryAssignmentFrequency (cm⁻¹)IR Intensity (km/mol)
ν₁a'O-H stretch3436106
ν₂a'N-C stretch2142273
ν₃a'O-N stretch117210
ν₄a'H-O-N bend1040152
ν₅a'O-N-C bend29422
ν₆a''Torsion40438

Quadrupole Coupling Constants

The interaction between a nucleus's quadrupole moment and the surrounding molecular electric field gradient is measured by the nuclear quadrupole coupling constant (NQCC), a key parameter in microwave spectroscopy. harvard.edu For this compound, these constants have been derived for nitrogen and deuterium (B1214612) through Fourier transform microwave spectroscopy and are in excellent agreement with predictions from ab initio calculations. harvard.eduresearchgate.netnih.gov These constants provide valuable insights into the electronic environment of the respective nuclei. aip.org Theoretical calculations at the CCSD(T)/cc-pCV5Z level have provided detailed predictions for the NQCC tensors for various isotopes of HONC. aip.org

Table 2. Calculated Nuclear Quadrupole Coupling Constants (χᵢⱼ) for Isotopes of this compound. All values are in MHz and were computed at the CCSD(T)/cc-pCV5Z level of theory. aip.org
NucleusComponentValue (MHz)
¹⁴Nχₐₐ-1.328
χₑₑ1.838
χₒₒ-0.510
χₐₑ-1.740
χₑₐ-1.740
D (in DONC)χₐₐ0.138
χₑₑ-0.012
χₒₒ-0.126
χₐₑ-0.228
χₑₐ-0.228
¹⁷Oχₐₐ-0.635
χₑₑ-2.222
χₒₒ2.857
χₐₑ-4.576
χₑₐ-4.576

Dipole Moment Calculations and Electronic Properties

This compound is a highly polar molecule, a property that makes it a candidate for detection via radio astronomy. harvard.eduresearchgate.netnih.gov Theoretical calculations have been crucial in quantifying its dipole moment. harvard.edu The dipole moment vector, computed at the CCSD(T)/cc-pCV5Z level, has a magnitude of 3.487 D. harvard.edu This value is larger than that of isocyanic acid (2.073 D) and fulminic acid (3.340 D) but slightly smaller than that of cyanic acid (3.815 D) calculated at the same level of theory. harvard.edu

Analysis of the electronic structure provides further insight into its properties. The highest occupied molecular orbital (HOMO) is primarily composed of the out-of-plane 2pₓ atomic orbitals of oxygen, carbon, and nitrogen. harvard.edu A Mulliken population analysis of the CCSD(T)/cc-pCV5Z density reveals net atomic charges of +0.31, -0.24, +0.14, and -0.21 e along the H-O-N-C chain, respectively, illustrating the charge distribution across the molecule. harvard.edu

Characterization of Transition States and Intermediates on the CHNO PES

The potential energy surface (PES) of the [C,H,N,O] system is complex, featuring multiple stable isomers and the transition states that connect them. harvard.eduresearchgate.net this compound (HONC) is a local minimum on this surface, but it is the least stable of the four main isomers, lying approximately 84 kcal/mol higher in energy than the global minimum, isocyanic acid (HNCO). harvard.eduresearchgate.netnih.gov

Computational studies have mapped the pathways for HONC's isomerization. researchgate.net A key pathway involves the conversion of HONC to the more stable cyanic acid (HOCN). researchgate.net This isomerization is not direct but proceeds through a shallow minimum corresponding to the three-membered ring intermediate, c-HO(CN). researchgate.net The transition state connecting HONC to this intermediate is denoted as TS15. researchgate.net The existence of this relatively accessible pathway suggests that this compound can readily isomerize to cyanic acid under thermal or photochemical conditions. researchgate.net

Another pathway of interest is the isomerization of fulminic acid (HCNO) into this compound. researchgate.net This transformation is less favorable, proceeding via transition state TS16 with a high calculated activation energy of about 86 kcal/mol. researchgate.net The high energy barriers associated with many of the isomerization reactions on the CHNO PES indicate that they are unlikely to occur under normal temperature and pressure conditions, generally requiring temperatures above 2000 K to proceed at a significant rate. vjs.ac.vnresearchgate.net

Spectroscopic Characterization and Experimental Detection of Isofulminic Acid

Microwave Spectroscopy for Rotational Transitions

The most significant experimental advancements in identifying isofulminic acid have come from microwave spectroscopy, specifically utilizing Fourier Transform Microwave (FTM) spectroscopy in molecular beams.

Fourier Transform Microwave (FTM) Spectroscopy in Molecular Beams

The fundamental rotational transitions of this compound have been successfully detected in the centimeter-wave band by employing Fourier Transform Microwave (FTM) spectroscopy within a molecular beam environment researchgate.netharvard.edunih.govresearchgate.netaip.org. This technique allows for the precise measurement of rotational transitions, from which rotational constants and nuclear quadrupole coupling constants for the nitrogen and deuterium (B1214612) atoms could be derived researchgate.netharvard.edunih.govresearchgate.net. The experimental data obtained through FTM spectroscopy have shown excellent agreement with constants predicted by high-level ab initio calculations researchgate.netharvard.edunih.govresearchgate.netaip.org. The molecule is characterized by a planar equilibrium structure and a significant dipole moment, contributing to its detectability with radio telescopes harvard.eduresearchgate.netaip.org.

Isotopic Species Analysis (e.g., Carbon-13, Oxygen-18, Deuterium)

To further confirm the identification and to obtain a more comprehensive understanding of the molecular structure, spectroscopic investigations were extended to several isotopically substituted species of this compound. The fundamental rotational transitions of the normal isotopic species (HONC), as well as the carbon-13 (HON¹³C), oxygen-18 (H¹⁸ONC), and deuterium (DONC) substituted species, have been successfully detected researchgate.netharvard.edunih.govresearchgate.netresearchgate.netaip.org. For each of these isotopic variants, effective rotational constants and relevant nuclear quadrupole coupling constants (for nitrogen and deuterium) were derived, further validating the molecular assignment and providing detailed structural information researchgate.netharvard.edunih.govresearchgate.net.

Infrared Matrix Isolation Spectroscopy

While Fourier Transform Microwave spectroscopy provided the primary definitive detection, infrared (IR) matrix isolation spectroscopy has also played a role in the study of this compound and its related isomers. Although an earlier report of an IR matrix spectrum by Maier et al. was subsequently withdrawn harvard.edu, other studies have utilized this technique. For instance, Teles et al. have reported infrared spectra for all four CHNO isomers, including this compound, isolated in low-temperature argon matrices mdpi.com. This method, when combined with theoretical calculations, aids in vibrational characterization and provides complementary data for molecular identification mdpi.com.

Challenges in Laboratory Generation and Spectroscopic Identification

The characterization of this compound presented significant challenges due to its nature as a highly energetic isomer. Previous attempts to generate and detect HONC in the laboratory, such as through the pyrolysis of mercury fulminate, were largely unsuccessful, yielding primarily other isomers like HCNO or only weak, unconfirmed spectral features harvard.edu. The successful laboratory detection via microwave spectroscopy followed these earlier difficulties, underscoring the need for sophisticated techniques to isolate and identify such high-energy species harvard.edu.

Derived Spectroscopic Parameters for this compound Isotopologues

The experimental detection of this compound and its isotopic variants has yielded crucial spectroscopic parameters, which have been found to align closely with theoretical predictions. While specific numerical values for all constants are detailed in the primary literature, the types of parameters derived are summarized below.

Isotopic SpeciesDerived Spectroscopic ParametersAgreement with Theory
HONC (normal)Rotational constants, Nitrogen quadrupole coupling constantsExcellent
HON¹³CRotational constants, Nitrogen quadrupole coupling constantsExcellent
H¹⁸ONCRotational constants, Oxygen quadrupole coupling constantsExcellent
DONCRotational constants, Nitrogen quadrupole coupling constants, Deuterium quadrupole coupling constantsExcellent

Compound Name List:

this compound (HONC)

Isocyanic acid (HNCO)

Cyanic acid (HOCN)

Fulminic acid (HCNO)

Carbon-13 this compound (HON¹³C)

Oxygen-18 this compound (H¹⁸ONC)

Deuterium this compound (DONC)

Isomerization Pathways and Reaction Dynamics of Isofulminic Acid

Unimolecular Isomerization Mechanisms

The unimolecular isomerization of isofulminic acid involves the rearrangement of its atomic connectivity to form more stable isomers. These transformations can be induced by heat or light and are characterized by specific reaction pathways and intermediates.

Under thermal conditions, this compound readily isomerizes to cyanic acid (HOCN) and subsequently to the most stable isomer, isocyanic acid (HNCO). researchgate.netresearchgate.netacs.orgresearcher.lifenih.govuq.edu.aunais.net.cn The initial and most favorable isomerization step is the conversion of HONC to HOCN. researchgate.netresearchgate.net This process is a key feature of the thermal chemistry of this compound. researchgate.netacs.orgresearcher.lifenih.govuq.edu.aunais.net.cn

The subsequent isomerization from HOCN to HNCO involves a significant energy barrier, but this barrier can be overcome at higher temperatures. researchgate.netresearchgate.net Computational studies have elucidated the transition states connecting these isomers, revealing the energetic landscape of the thermal rearrangement process. researchgate.netresearchgate.net The isomerization of HONC represents a significant decrease in energy, driving the reaction forward. uregina.ca

Photochemical excitation provides an alternative route for the isomerization of this compound. researchgate.netresearchgate.netacs.orgresearcher.lifenih.govuq.edu.aunais.net.cn Upon absorption of ultraviolet light, the molecule can access excited electronic states where the barriers to isomerization are significantly different from those on the ground-state potential energy surface. aanda.org This allows for isomerization to HOCN and HNCO under photolytic conditions. researchgate.netresearchgate.net

Photochemical pathways can open up reaction channels that are not readily accessible thermally. aanda.org The specific products and their branching ratios can depend on the excitation wavelength and the nature of the excited state involved.

The isomerization of this compound to cyanic acid is mechanistically linked through a three-membered ring intermediate, specifically the cyclic oxazirine-like structure c-HO(CN). researchgate.netresearchgate.netresearchgate.net This intermediate represents a shallow minimum on the potential energy surface that connects HONC and HOCN. researchgate.netresearchgate.netresearchgate.net

The formation and subsequent ring-opening of this cyclic intermediate is a crucial step in the lowest energy pathway for the HONC to HOCN isomerization. researchgate.netacs.org The existence of such intermediates is a common feature in the isomerization of CHNO isomers, providing a lower-energy alternative to direct bond-breaking and reforming mechanisms. vjs.ac.vnuregina.ca

Energetics and Activation Barriers for Isomerization Processes

The isomerization of this compound is governed by the relative energies of the isomers and the activation barriers of the transition states connecting them. This compound (HONC) is significantly less stable than its isomers. aip.orgaanda.orgvjs.ac.vn

Note: Energy values are relative to isocyanic acid (HNCO) and are based on computational studies. The activation barrier for c-HO(CN) to HOCN is relatively low, facilitating the reaction once the intermediate is formed. aip.orgresearchgate.netresearchgate.netresearchgate.net

Catalytic Effects on Isomerization: Hydrogen-Bonded Aggregates

The isomerization barriers, particularly for the HOCN to HNCO conversion, can be significantly influenced by intermolecular interactions. researchgate.netresearchgate.netresearchgate.netresearcher.lifenih.gov In the gas phase, this isomerization has a high activation barrier. However, in the presence of other molecules, particularly those capable of forming hydrogen bonds, this barrier can be substantially lowered. researchgate.netresearchgate.netresearchgate.netacs.orgresearcher.lifenih.gov

The formation of hydrogen-bonded aggregates, such as dimers or trimers, provides a catalytic pathway for the isomerization. researchgate.netresearchgate.netresearchgate.netresearcher.lifenih.gov In these aggregates, proton transfer can occur more readily through a concerted mechanism, effectively reducing the activation energy for the tautomerization between cyanic acid and isocyanic acid. researchgate.netacs.orgresearcher.lifenih.gov This catalytic effect is crucial in environments where concentrations are higher, allowing for the existence of trace amounts of HOCN in equilibrium with HNCO, a phenomenon that would be negligible in isolation. researchgate.netresearchgate.netresearchgate.netresearcher.lifenih.gov

Intermolecular Interactions and Aggregation Phenomena Involving Isofulminic Acid

Hydrogen Bonding with Solvent Molecules (e.g., Water)

Theoretical investigations have focused on the hydrogen bonding interactions between isofulminic acid and water molecules. These studies employ advanced computational methods to model the formation and properties of hydrogen-bonded clusters.

The formation of hydrogen bonds between this compound and water molecules is predicted to influence the molecule's spectroscopic signatures researchgate.networldscientific.comworldscientific.com. Specifically, theoretical calculations anticipate red shifts in the H–O stretching frequencies for complexes where this compound acts as a hydrogen bond donor researchgate.networldscientific.comworldscientific.com. These predicted shifts provide a means to experimentally identify and characterize such hydrogen-bonded aggregates. Furthermore, a range of other electronic and spectroscopic parameters, including vibrational frequencies and infrared intensities, have been calculated for this compound at high levels of theory researchgate.net.

Theoretical Studies of Cluster Formation and Stability

Theoretical studies are fundamental to understanding the formation and stability of this compound clusters. Computational methods such as ab initio calculations and coupled-cluster electronic structure calculations have been employed to characterize the molecule's properties and its interactions with other species harvard.eduresearchgate.netaip.org.

This compound (HONC) is positioned as the most energetic among the stable isomers of isocyanic acid (HNCO), lying approximately 84.1 kcal/mol higher in energy than HNCO harvard.eduresearchgate.net. Other isomers, cyanic acid (HOCN) and fulminic acid (HCNO), are also higher in energy, at approximately 24.7 kcal/mol and 70.7 kcal/mol, respectively, relative to HNCO harvard.edu. These energy differences contribute to understanding the relative stabilities and isomerization pathways of these CHNO species harvard.eduresearchgate.net.

Beyond its intrinsic stability, theoretical investigations have also explored the interaction of this compound with interstellar grain surfaces, such as water ice aanda.org. Using first-principle periodic DFT, it was found that this compound is strongly bound to these surfaces, with an adsorption energy of approximately 26.5 kcal/mol aanda.org. This strong interaction is attributed to hydrogen bonding, classifying HONC among the strongly bound CHON isomers on grain surfaces, a factor that can influence its abundance in interstellar environments aanda.org.

Table 1: Relative Energies of CHNO Isomers

IsomerRelative Energy (kcal/mol)Reference
HNCO0.0 harvard.edu
HOCN24.7 harvard.edu
HCNO70.7 harvard.edu
HONC (this compound)84.1 harvard.edu

Table 2: Predicted Influence of Hydrogen Bonding on Vibrational Frequencies

Interaction TypePredicted Spectroscopic EffectNotesReference
This compound (HONC) + Water (H₂O)Red shift of H–O stretching frequencyPredicted for complexes where HONC acts as H-bond donor. CE increases with cluster size. researchgate.networldscientific.comworldscientific.com

Table 3: Adsorption Energy of this compound on Water Ice

MoleculeAdsorption Energy (kcal/mol)Surface TypeReference
HONC (this compound)26.5Water Ice aanda.org

List of Compounds Mentioned:

this compound (HONC)

Isocyanic acid (HNCO)

Cyanic acid (HOCN)

Fulminic acid (HCNO)

Water (H₂O)

Astrophysical Significance and Interstellar Chemistry of Isofulminic Acid

Detection Prospects in the Interstellar Medium (ISM)

The potential detection of isofulminic acid in the ISM is primarily driven by its molecular properties and the established presence of its isomers. Theoretical calculations and laboratory spectroscopy are key to predicting and identifying its spectral signatures for astronomical observation.

Comparison with Interstellar Observations of HNCO, HOCN, and HCNO

HNCO (isocyanic acid) is a well-established interstellar molecule, detected in numerous astrophysical environments researchgate.netscience.govresearchgate.netresearchgate.net. Its isomers, HOCN (cyanic acid) and HCNO (fulminic acid), have also been identified in space, with HCNO detected in cold and lukewarm sources, and HOCN found in both cold and warm regions, including the Galactic Center researchgate.netresearchgate.netresearchgate.netresearchgate.net. The detection of these more stable isomers suggests that this compound, despite being the most energetic of the four stable CHNO isomers, could also exist in the ISM, albeit potentially in lower abundances due to its higher energy content researchgate.netresearchgate.netresearchgate.net. The relative abundances of these isomers in different astrophysical environments can provide clues about their formation and destruction pathways researchgate.netscience.govresearchgate.netresearchgate.net.

Role of Dipole Moment in Astronomical Detectability

A molecule's dipole moment is a critical factor in its detectability by radio telescopes, as it governs the strength of its rotational transitions wikipedia.orgresearchgate.netarxiv.org. Molecules with significant dipole moments exhibit strong rotational spectra, making them amenable to detection through microwave and millimeter-wave observations. This compound has been calculated to be highly polar, possessing a substantial dipole moment researchgate.netresearchgate.net. This high polarity suggests that this compound is a good candidate for astronomical detection, provided its spectral lines can be accurately predicted and observed researchgate.netresearchgate.net. The precise measurement of rotational constants and dipole moments in laboratory experiments is essential for matching observed astronomical signals to specific molecules wikipedia.orgresearchgate.netarxiv.orgnrao.eduresearchgate.net.

Potential Formation and Destruction Pathways in Astrophysical Environments

The formation and destruction pathways of this compound in astrophysical environments are complex and likely involve both gas-phase reactions and processes occurring on the surfaces of interstellar dust grains. Theoretical studies suggest that this compound can readily isomerize to the more stable cyanic acid (HOCN) under thermal and photochemical conditions researchgate.netresearchgate.net. This facile isomerization implies that this compound might be transient in many environments.

Formation routes could involve reactions similar to those forming its isomers, such as hydrogenation of NCO radicals on grain surfaces or gas-phase ion-molecule reactions science.govresearchgate.net. Destruction pathways would likely include photodissociation, reactions with other interstellar species, and further isomerization. Understanding these pathways is crucial for predicting the molecule's abundance and distribution across the ISM science.govresearchgate.netresearchgate.net.

This compound as a Tool for Gas-Phase vs. Grain Chemistry Estimation

Molecules that are formed or processed differently in the gas phase versus on grain surfaces can serve as valuable tracers for understanding the interplay between these two chemical reservoirs in the ISM. If this compound's abundance or state (e.g., gas-phase vs. frozen onto grains) can be reliably modeled and potentially observed, it could offer insights into the relative importance of gas-grain interactions and surface chemistry in specific regions science.govresearchgate.netresearchgate.netscience.gov. For instance, if this compound is found to be more prevalent in certain environments, it might indicate specific formation mechanisms or a slower rate of isomerization/destruction compared to its isomers. However, its high reactivity and propensity to isomerize may limit its utility as a stable tracer compared to its more robust counterparts researchgate.netresearchgate.net.


Table of Compound Names Mentioned:

Advanced Research Directions and Future Outlook for Isofulminic Acid Studies

Exploration of Excited Electronic States and Photochemistry

The study of the excited electronic states of isofulminic acid is crucial for understanding its photochemical reactivity. When a molecule is excited by ultraviolet light, it can undergo a variety of processes, including the breaking or forming of chemical bonds. purdue.edu While direct photochemical studies on this compound are limited, significant insights can be drawn from research on its more stable isomer, fulminic acid (HCNO).

Investigations into HCNO using photoelectron spectroscopy have revealed a complex manifold of excited electronic states. ucl.ac.uk For instance, simulations of the transitions to the two lowest electronic states of the fulminic acid cation (HCNO+) show good agreement with experimental data, but the higher excited states are more complex and involve numerous contributing electronic states. ucl.ac.uk The study of these high-energy states often requires a combination of advanced experimental techniques and sophisticated theoretical calculations, as the Born-Oppenheimer approximation may not hold, leading to strong coupling between electronic and nuclear motions. nih.gov

Future research on this compound will likely involve pump-probe experiments, which use a second light beam to monitor the processes induced by an initial excitation pulse. nih.gov These techniques could provide direct evidence of the ultrafast dynamics occurring in the excited states of HONC, potentially revealing novel photochemical reaction pathways distinct from its isomers.

Dynamics of Dissociation and Fragmentation Pathways

Understanding the dissociation and fragmentation of this compound upon energization is fundamental to predicting its stability and reaction products. Theoretical studies have explored the isomerization and fragmentation pathways for the entire [H, C, N, O] isomer system. harvard.edu Experimental work on the related HCNO isomer provides a practical model for these processes.

Using photoelectron-photoion coincidence spectroscopy, the dissociative photoionization of fulminic acid has been investigated. The breakdown diagram for HCNO shows evidence of isomerization to the more stable isocyanic acid cation (HNCO+) on the cationic potential energy surface. ucl.ac.uk This indicates that even when starting with one isomer, the dynamics on an excited state potential energy surface can lead to rearrangement before fragmentation. The primary daughter ions observed from the dissociation of HCNO+ are HCO+ and NCO+. ucl.ac.uk

The general approach to studying such pathways involves mass spectrometry techniques that can identify the mass-to-charge ratio of fragment ions. nih.gov The fragmentation patterns are highly dependent on the molecule's structure and the energy imparted to it. mdpi.com For this compound, future studies would aim to identify its unique fragmentation signature, which could help in its detection and in understanding its decomposition mechanisms in various environments.

Parent IonObserved Fragment IonsMethodologyKey Finding
HCNO⁺ (Fulminic Acid Cation)HCO⁺, NCO⁺Photoelectron-photoion coincidence spectroscopyEvidence of isomerization to HNCO⁺ prior to dissociation. ucl.ac.uk

Reactivity in Complex Chemical Systems

As a high-energy, highly polar molecule, this compound is predicted to be highly reactive. harvard.edu Its potential role in complex chemical systems, such as interstellar environments or prebiotic chemical networks, is of significant interest. The isocyanic acid isomers (HNCO, HOCN, HCNO) have all been identified in space, making HONC a plausible candidate for astronomical detection. harvard.edu

In complex mixtures, chemical reactivity can be categorized by observing which species are consumed and what new products are formed. nih.gov Highly reactive isomers are those that are detected only before a reaction, while new isomeric products are those detected only after. nih.gov Given its instability, this compound would likely be a highly reactive species in a complex system, acting as an intermediate that is quickly consumed to form more stable products. Its presence could be sustained by reactions on the surfaces of interstellar dust grains, providing a potential tool to probe the relative contributions of gas-phase and grain chemistry in space. harvard.edu

Development of Novel Synthetic Routes (excluding basic preparation)

Due to its high instability, the controlled synthesis of this compound remains a significant challenge. Early attempts to produce HONC through methods like pyrolysis of mercury fulminate were not conclusive. harvard.edu Therefore, the development of novel and selective synthetic routes is a critical area of future research.

Modern synthetic chemistry offers powerful tools that could potentially be applied to the synthesis of unstable molecules like HONC. Transition-metal catalysis, for example, has become essential for constructing complex molecular architectures with high selectivity. Future strategies could involve designing precursor molecules where the HONC moiety is generated under extremely mild conditions, possibly through the removal of a protecting group. chemrxiv.org The exploration of such advanced synthetic methodologies is essential to produce this compound in sufficient quantities and purity for detailed experimental investigation.

Advanced Spectroscopic Techniques for Elucidating Dynamics

The definitive identification and characterization of this compound were made possible by the application of advanced spectroscopic techniques combined with high-level theoretical calculations. harvard.edu The primary experimental method used was Fourier transform microwave (FTM) spectroscopy in a supersonic molecular beam. This technique allowed for the detection of the fundamental rotational transitions of HONC and its isotopologues, confirming its structure and providing precise spectroscopic constants. harvard.edu

The success of this approach highlights the synergy between experiment and theory. Ab initio calculations were used to predict the rotational constants and dipole moment of HONC, which guided the experimental search. harvard.edu For studying dynamic processes, photoelectron-photoion coincidence spectroscopy has proven effective for the related HCNO isomer, allowing for the correlation of electronic states with specific dissociation outcomes. ucl.ac.uk

Future studies will continue to leverage these advanced techniques. The combination of high-resolution spectroscopy with quantum chemical calculations will be essential for exploring the potential energy surfaces of this compound, mapping its reaction pathways, and understanding the intricate dynamics of this energetic molecule.

Spectroscopic ParameterValue for HONCIsotopologueTechnique
Rotational Constant A (MHz)679057 (calculated)NormalAb initio calculation harvard.edu
Rotational Constant B (MHz)10762.3785NormalFTM Spectroscopy harvard.edu
Rotational Constant C (MHz)10590.2831NormalFTM Spectroscopy harvard.edu
Dipole Moment μa (D)3.20 (calculated)NormalAb initio calculation harvard.edu
Nitrogen Quadrupole Coupling (χaa) (MHz)0.439NormalFTM Spectroscopy harvard.edu

Q & A

Q. How can the molecular structure of isofulminic acid (HONC) be experimentally determined?

Methodological Answer: The molecular structure of HONC is determined using microwave spectroscopy combined with isotopic substitution (e.g., H¹⁸ONC, HON¹³C). By measuring rotational transitions and hyperfine splitting patterns, bond lengths and angles are derived. Computational validation via ab initio quantum chemical calculations (e.g., CCSD(T)/cc-pVTZ) ensures consistency between experimental and theoretical geometries .

Q. What are the primary challenges in synthesizing this compound for spectroscopic studies?

Methodological Answer: HONC is synthesized in situ via electric discharge using precursor gases (e.g., CH₃CN, O₂, H₂O). Key challenges include optimizing discharge conditions (voltage, pressure) and minimizing decomposition pathways. Isotopic labeling (e.g., D₂O for deuterated analogs) requires precise control of precursor ratios to avoid isotopic scrambling .

Q. How do researchers validate the purity of this compound samples in gas-phase studies?

Methodological Answer: Purity is confirmed by analyzing rotational spectra for absence of contaminant peaks (e.g., HNCO or HOCN isomers). Mass spectrometry coupled with discharge setups helps monitor byproducts. Theoretical predictions of rotational constants for impurities are compared against experimental data to rule out cohabitation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed hyperfine coupling constants in HONC?

Methodological Answer: Discrepancies arise from incomplete basis sets or electron correlation effects. High-level coupled-cluster calculations (e.g., CCSD(T) with aug-cc-pVQZ basis) improve accuracy. Systematic benchmarking against experimental quadrupole coupling constants (e.g., χₐₐ for nitrogen) refines computational models .

Q. What experimental designs are optimal for studying HONC’s reactivity under varying thermodynamic conditions?

Methodological Answer: Supersonic jet expansions coupled with laser-induced fluorescence or cavity ring-down spectroscopy allow isolation of HONC in a collision-free environment. Temperature-dependent kinetics are probed using shock tubes or flow reactors, with ab initio transition state theory guiding mechanistic interpretations .

Q. How can isotopic substitution data clarify ambiguities in HONC’s vibrational mode assignments?

Methodological Answer: Isotopic shifts in vibrational frequencies (e.g., H → D substitution) are analyzed via FTIR spectroscopy or dispersed fluorescence. Coupling experimental data with normal mode analysis (using programs like Gaussian) distinguishes between bending and stretching modes. For example, isotopic labeling of oxygen (¹⁸O) resolves ambiguities in the O–N–C bending mode .

Q. What strategies reconcile conflicting computational predictions about HONC’s stability relative to its isomers?

Methodological Answer: Relative energy calculations at the CCSD(T)/CBS (complete basis set) level provide definitive isomer stability rankings. Experimental validation involves comparing ionization potentials (via photoionization mass spectrometry) and dissociation thresholds with theoretical values. Free energy corrections account for temperature effects in stability assessments .

Data Analysis and Reproducibility

Q. How should researchers handle uncertainties in HONC’s rotational constants derived from microwave spectra?

Methodological Answer: Uncertainties (e.g., ±2 kHz in line frequencies) are propagated using error analysis protocols. Least-squares fitting of spectral lines to Hamiltonian models (e.g., Watson’s A-reduction) refines rotational constants. Reproducibility requires full disclosure of fitting parameters (e.g., centrifugal distortion constants) in supplementary materials .

Q. What statistical approaches are recommended for analyzing HONC’s abundance ratios in discharge plasma experiments?

Methodological Answer: Line strength ratios in rotational spectra are used to estimate relative abundances. Signal intensities are normalized to precursor concentrations and discharge power. Bootstrapping or Monte Carlo methods quantify confidence intervals for abundance ratios, ensuring robustness against measurement noise .

Experimental Design Considerations

Q. How do discharge parameters (voltage, pressure) influence HONC’s synthesis efficiency?

Methodological Answer: A full factorial experimental design systematically tests voltage (1–10 kV), pressure (0.1–1 Torr), and precursor ratios. Response surface methodology optimizes yield, with in situ mass spectrometry monitoring HONC production. Reproducibility across labs requires standardized discharge cell geometries .

Q. What controls are necessary to ensure HONC’s stability during spectroscopic measurements?

Methodological Answer: Cryogenic cooling (e.g., 4 K in argon matrices) stabilizes HONC for IR studies. In gas-phase experiments, short residence times in the discharge region minimize thermal decomposition. Stability is confirmed by time-resolved measurements of spectral line intensities .

Theoretical-Computational Integration

Q. How can basis set selection impact the accuracy of HONC’s computed dipole moments?

Methodological Answer: Correlation-consistent basis sets (e.g., aug-cc-pVTZ) are critical for dipole moment accuracy. Benchmarking against experimental values (derived from Stark effect measurements) identifies optimal basis sets. Diffuse functions are essential for capturing electron density in HONC’s bent geometry .

Q. What post-Hartree-Fock methods best predict HONC’s electronic excited states?

Methodological Answer: Multireference configuration interaction (MRCI) or EOM-CCSD methods account for multiconfigurational effects in excited states. Comparison with UV-Vis absorption spectra validates predictions. State-specific basis sets (e.g., ANO-RCC) improve convergence in excited-state calculations .

Cross-Disciplinary Applications

Q. How can HONC’s spectroscopic data inform astrochemical models of interstellar media?

Methodological Answer: Spectral catalogs (e.g., JPL or CDMS) incorporate HONC’s rotational lines to aid radio telescope observations. Collisional rate coefficients, computed via close-coupling calculations, model HONC’s abundance in molecular clouds. Isotopic ratios (e.g., ¹²C/¹³C) link laboratory data to astrophysical environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.